![molecular formula C12H17N3O B2972772 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 111678-86-5](/img/structure/B2972772.png)
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol” is a compound that contains a benzimidazole moiety. The benzimidazole group is a heterocyclic aromatic compound, which is a part of many bioactive compounds due to its diverse biological and clinical applications . This compound has an empirical formula of C12H17N3 and a molecular weight of 203.28 .
作用機序
The mechanism of action of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol is still not fully understood. However, it is believed to act as a chelating agent, binding to metal ions in the body and preventing them from binding to other molecules. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain types of cancer cells, suggesting that it may have anti-tumor effects. In vivo studies have also shown that this compound can reduce inflammation, suggesting that it may have anti-inflammatory effects. Finally, this compound has been shown to reduce the activity of certain enzymes, suggesting that it may have anti-enzyme activity.
実験室実験の利点と制限
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol has a number of advantages for lab experiments. It is non-toxic, water-soluble, and has a low molecular weight, making it easy to work with in the laboratory. Furthermore, it is relatively inexpensive, making it an attractive option for researchers on a budget. However, this compound has some limitations for lab experiments. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol research. One potential direction is to further explore its anti-tumor and anti-inflammatory properties, as well as its ability to inhibit certain enzymes. Additionally, further research could be done to explore its potential applications in drug delivery and gene therapy. Finally, researchers could look into ways to improve the stability of this compound, making it easier to store and use in experiments.
合成法
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol can be synthesized using a number of different methods, including condensation reaction, oxidation, and reduction. In the condensation reaction method, aldehydes and amines are reacted in the presence of a catalyst to form an imine, which is then hydrolyzed to form this compound. In the oxidation method, an alcohol is oxidized to an aldehyde, which is then reacted with an amine to form the imine. Finally, in the reduction method, an aldehyde is reduced to an alcohol, which is then reacted with an amine to form the imine.
科学的研究の応用
2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol has been used in a variety of scientific research applications, including drug discovery, drug delivery, and gene therapy. In drug discovery, this compound has been used to identify potential new drugs and to test the efficacy of existing drugs. In drug delivery, this compound has been used to improve the delivery of drugs to target tissues. Finally, in gene therapy, this compound has been used to deliver genes to target cells in order to treat genetic disorders.
生化学分析
Biochemical Properties
The benzimidazole moiety, which is a key component of 2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol, has been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Cellular Effects
They have demonstrated the ability to induce apoptosis in different tumor cell lines .
Molecular Mechanism
Benzimidazole derivatives have been found to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides .
特性
IUPAC Name |
2-[(1-propylbenzimidazol-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-8-15-11-6-4-3-5-10(11)14-12(15)13-7-9-16/h3-6,16H,2,7-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANTQXTRJQTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970554 |
Source


|
| Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5523-13-7 |
Source


|
| Record name | 2-[(1-Propyl-1,3-dihydro-2H-benzimidazol-2-ylidene)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

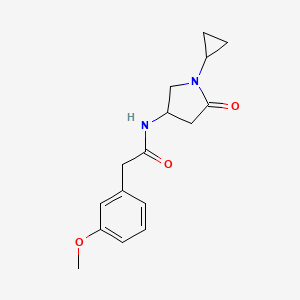
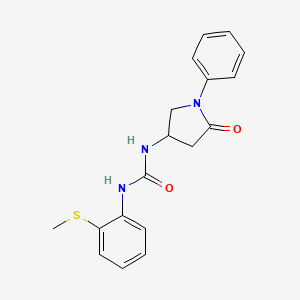
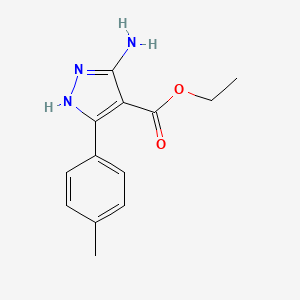
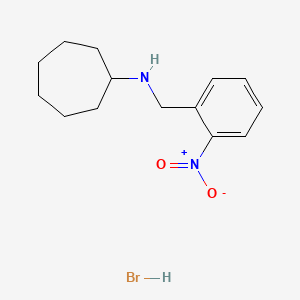
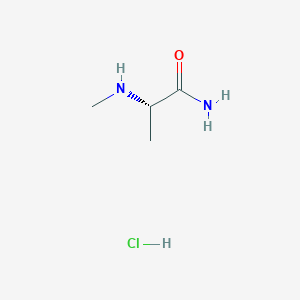

![N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2972701.png)

![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)


